
Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is a modified nucleoside derivative. It is structurally related to guanosine, a nucleoside that is a building block of DNA. The modification involves the addition of a nitro-pyrene group, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- typically involves multi-step organic synthesis. The starting material is usually 2’-deoxyguanosine, which undergoes nitration to introduce the nitro group. This is followed by a coupling reaction with a pyrene derivative to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrene group can be substituted with other aromatic groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products
Oxidation: Amino derivatives of the compound.
Substitution: Various aromatic derivatives depending on the substituent used.
Hydrolysis: Degradation products including free guanine and pyrene derivatives.
Applications De Recherche Scientifique
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- has several applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize DNA and RNA structures.
Medicine: Investigated for its potential as a diagnostic tool in detecting genetic mutations and abnormalities.
Industry: Utilized in the development of biosensors and other analytical devices.
Mécanisme D'action
The compound exerts its effects primarily through its ability to intercalate into DNA and RNA structures. The nitro-pyrene group enhances its fluorescence properties, allowing it to be used as a molecular probe. It can bind to specific nucleic acid sequences, altering their conformation and stability. This interaction can be exploited to study various biological processes and detect genetic anomalies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine: The unmodified form of the compound.
8-Aminoguanosine: A derivative with an amino group instead of a nitro-pyrene group.
Pyrene-labeled nucleosides: Other nucleosides labeled with pyrene or its derivatives.
Uniqueness
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is unique due to its combination of a nucleoside with a nitro-pyrene group. This modification enhances its fluorescence properties and allows it to be used as a sensitive probe in various scientific applications. Its ability to intercalate into nucleic acids and alter their properties sets it apart from other similar compounds.
Propriétés
Numéro CAS |
113799-66-9 |
|---|---|
Formule moléculaire |
C26H21N7O6 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(6-nitropyren-1-yl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C26H21N7O6/c27-25-30-23-22(24(36)31-25)29-26(32(23)19-9-17(35)18(10-34)39-19)28-15-7-3-11-2-6-14-16(33(37)38)8-4-12-1-5-13(15)20(11)21(12)14/h1-8,17-19,34-35H,9-10H2,(H,28,29)(H3,27,30,31,36)/t17-,18+,19+/m0/s1 |
Clé InChI |
ONCUKZLYVUMPIN-IPMKNSEASA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


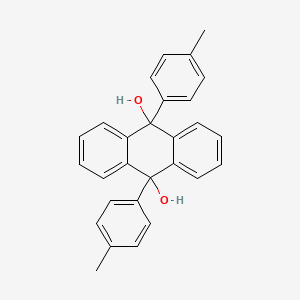



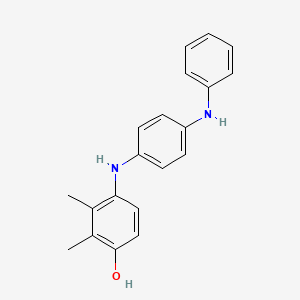
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
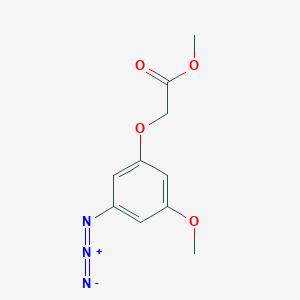

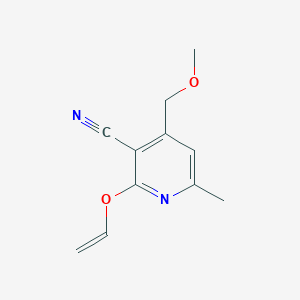
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
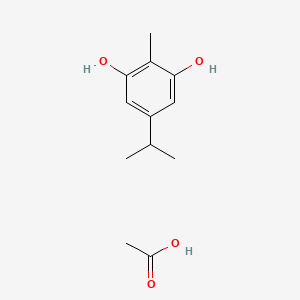
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
